2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Catalog No.
S12029375
CAS No.
M.F
C23H29ClN2O4S
M. Wt
465.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylami...

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)acetamide

Molecular Formula

C23H29ClN2O4S

Molecular Weight

465.0 g/mol

InChI

InChI=1S/C23H29ClN2O4S/c1-16-11-21(12-17(2)23(16)24)30-14-22(27)26(20-9-10-31(28,29)15-20)13-18-5-7-19(8-6-18)25(3)4/h5-8,11-12,20H,9-10,13-15H2,1-4H3

InChI Key

QBHYQGOVABGHPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound characterized by its unique structural features. It consists of a phenoxy group substituted with a chlorine atom and two methyl groups, linked to a dimethylamino benzyl moiety and a tetrahydrothiophene derivative. The compound's molecular formula is C23H30ClN2O3C_{23}H_{30}ClN_{2}O_{3}, with a molecular weight of approximately 412.9 g/mol. Its IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its chemical properties and potential biological activities.

The chemical behavior of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can be analyzed through various reactions:

  • Substitution Reactions: The presence of the chlorine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Amidation: The acetamide group can participate in amidation reactions, forming new amide bonds with different amines.
  • Oxidation and Reduction: The tetrahydrothiophene moiety may undergo oxidation or reduction, leading to various derivatives that could have altered biological activities.

These reactions are crucial for the compound's synthesis and modification in laboratory settings.

Research into the biological activity of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide suggests potential applications in medicinal chemistry. Preliminary studies indicate that it may exhibit:

  • Antimicrobial Properties: The compound has shown promise against various bacterial strains.
  • Anticancer Activity: Investigations are ongoing to evaluate its effectiveness in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: It may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

These biological activities make the compound a candidate for further pharmacological studies.

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves several steps:

  • Formation of the Phenoxy Intermediate: The synthesis begins with the reaction of 4-chloro-3,5-dimethylphenol with an acylating agent to form the phenoxy intermediate.
  • Amidation Reaction: This intermediate is then reacted with N-[4-(dimethylamino)benzyl]amine under controlled conditions to form the desired amide bond.
  • Tetrahydrothiophene Introduction: The tetrahydrothiophene moiety is introduced through a reaction involving suitable precursors that can yield the desired structure.

Optimization of reaction conditions (temperature, solvent choice, and catalysts) is essential for maximizing yield and purity.

The compound has several notable applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing potential drug candidates targeting various diseases.
  • Organic Synthesis: Used as a building block for creating more complex organic molecules.
  • Research Tool: Its unique structure makes it valuable for studying biological mechanisms and interactions in cellular systems.

Studies on the interactions of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide reveal insights into its mechanism of action:

  • Target Proteins: Investigations indicate that it may bind to specific proteins or enzymes, altering their function.
  • Cellular Pathways: Its effects on signaling pathways are being explored to understand its role in cellular processes better.

These interaction studies are crucial for elucidating the compound's therapeutic potential.

Several compounds share structural similarities with 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(4-Chloro-2-methylphenoxy)-N-[4-(dimethylamino)benzyl]acetamideSimilar phenoxy group but different methyl substitutionLacks tetrahydrothiophene ring
N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamideContains an amino group instead of dimethylaminoDifferent reactivity profile due to amino substitution
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(2-methoxyethyl)-N-methylisoxazolecarboxamideIsoxazole ring presentPotentially different biological activity due to isoxazole

Uniqueness

The unique combination of structural elements in 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide—particularly the presence of both a tetrahydrothiophene ring and a dimethylamino group—distinguishes it from similar compounds. This structural diversity may confer unique chemical reactivity and biological properties that warrant further investigation.

XLogP3

4

Hydrogen Bond Acceptor Count

5

Exact Mass

464.1536563 g/mol

Monoisotopic Mass

464.1536563 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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